ethyl 6-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
The exact mass of the compound this compound is 438.19031994 g/mol and the complexity rating of the compound is 741. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
ethyl 6-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O5/c1-2-31-22(29)19-17(24-23(30)25-20(19)16-7-4-3-5-8-16)15-26-10-12-27(13-11-26)21(28)18-9-6-14-32-18/h3-9,14,20H,2,10-13,15H2,1H3,(H2,24,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXFLALDYXPMMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2)CN3CCN(CC3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (commonly referred to as E611-0048) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula: CHNO. Its structure features a tetrahydropyrimidine core with various substituents that enhance its biological properties. The presence of the piperazine ring and furan moiety is particularly noteworthy for its potential interactions in biological systems.
Antiviral Activity
Research indicates that E611-0048 exhibits significant antiviral properties. Preliminary studies suggest efficacy against various viral infections, making it a candidate for further exploration in antiviral drug development. The compound's mechanism appears to involve interference with viral replication processes, although specific pathways remain to be elucidated .
Antimicrobial Effects
E611-0048 has also shown promise as an antimicrobial agent. In vitro studies demonstrated its effectiveness against a range of bacterial strains. The minimum inhibitory concentration (MIC) values indicate that it can inhibit growth effectively, comparable to conventional antibiotics .
Anticancer Activity
Emerging data suggest that E611-0048 may possess anticancer properties. Initial evaluations have shown its ability to induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways . Further studies are required to clarify its mechanisms and efficacy in various cancer models.
The biological activity of E611-0048 can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in viral replication and bacterial cell wall synthesis.
- Modulation of Cell Signaling Pathways : E611-0048 appears to affect signaling pathways related to apoptosis and cell proliferation, particularly in cancer cells.
- Interference with Nucleic Acid Synthesis : There is evidence suggesting that the compound may disrupt nucleic acid synthesis in pathogens, contributing to its antimicrobial and antiviral effects.
In Vitro Studies
A series of in vitro experiments have been conducted to evaluate the biological activity of E611-0048:
| Study Type | Findings |
|---|---|
| Antiviral | Significant reduction in viral load in treated cells |
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
| Anticancer | Induction of apoptosis in multiple cancer cell lines |
Case Study: Antiviral Activity
In a controlled study, E611-0048 was tested against influenza virus strains. Results indicated a dose-dependent reduction in viral titers, suggesting its potential as an antiviral agent. The study highlighted the need for further investigation into its pharmacokinetics and toxicity profiles .
Case Study: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of E611-0048 against Staphylococcus aureus. The compound demonstrated an MIC comparable to standard treatments like methicillin, indicating its potential as an alternative therapeutic option .
Scientific Research Applications
Medicinal Chemistry
E611-0048 has been identified for its potential therapeutic applications:
- Antiviral Properties : Preliminary studies indicate that compounds similar to E611-0048 exhibit antiviral activity against various pathogens, making them candidates for drug development in treating viral infections .
- Anti-inflammatory Effects : Research is ongoing to evaluate its efficacy in reducing inflammation, which could be beneficial in treating chronic inflammatory diseases .
Biological Research
The compound's interaction with biological macromolecules is of significant interest:
- Protein Binding Studies : E611-0048 may interact with specific proteins involved in disease pathways. Understanding these interactions can lead to insights into its mechanism of action and potential side effects .
- Cellular Studies : Investigations into how E611-0048 affects cellular processes are crucial for determining its biological activity and therapeutic index .
Industrial Applications
Beyond medicinal uses, E611-0048 has potential applications in industrial chemistry:
- Synthesis of Complex Molecules : As a versatile building block in organic synthesis, it can facilitate the creation of more complex pharmaceutical agents or chemical intermediates.
Case Study 1: Antiviral Activity
A study conducted by ChemDiv evaluated the antiviral properties of E611-0048 against several viral strains. Results indicated a significant reduction in viral replication at specific concentrations, suggesting its potential as a lead compound for antiviral drug development.
Case Study 2: Anti-inflammatory Mechanism
In vitro studies demonstrated that E611-0048 inhibited the production of pro-inflammatory cytokines in macrophages. This finding suggests that the compound could be further developed as a treatment for conditions characterized by excessive inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
